molecular formula C10H9BrO4 B2739947 2-(2-Acetyl-4-bromophenoxy)acetic acid CAS No. 34849-51-9

2-(2-Acetyl-4-bromophenoxy)acetic acid

Cat. No.: B2739947
CAS No.: 34849-51-9
M. Wt: 273.08 g/mol
InChI Key: ZPKLKLLENLTZEX-UHFFFAOYSA-N
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Description

2-(2-acetyl-4-bromophenoxy)acetic acid is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of an acetyl group, a bromine atom, and a phenoxyacetic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-(2-acetyl-4-bromophenoxy)acetic acid is utilized in various scientific research fields:

Safety and Hazards

It may cause skin and eye irritation. Avoid inhalation and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetyl-4-bromophenoxy)acetic acid typically involves the reaction of 2-acetyl-4-bromophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and chromatography are commonly used to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-acetyl-4-bromophenoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-acetyl-4-bromophenoxy)acetic acid involves its interaction with specific molecular targets. The acetyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-acetyl-4-bromophenoxy)acetic acid is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-acetyl-4-bromophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLKLLENLTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The crude ethyl (2-acetyl-4-bromophenoxy)acetate was dissolved in ethanol (5 mL). A 2 mol/L aqueous solution of sodium hydroxide (5 mL) was added to the solution, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was made acidic with the addition of 2 mol/L hydrochloric acid (7 mL), and then ethyl acetate and brine were added. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate and n-hexane to afford the title compound (0.85 g).
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Synthesis routes and methods II

Procedure details

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (9.53 mmol) in water (70 mL) was treated with chloroacetic acid (11.64 mmol) and a solution of NaOH (21.25 mmol) in water (20 mL). The resulting yellow suspension was flushed with N2 and stirred at reflux overnight. Analysis by LCMS indicated the consumption of starting material and desired product formation. The reaction was cooled to room temperature and then acidified to pH˜3 with 1N aq HCl. The mixture was then cooled to 0° C. resulting in precipitate formation. A grey sticky solid was filtered and used without further purification. MS(ES)+ m/e 273/275 [M+H]+ (bromide isotope pattern).
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21.25 mmol
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-(2-acetyl-4-bromophenoxy)acetate (8.9 g, 29.56 mmol) in THF (60 mL) was added sodium hydroxide (1.43 g, 35.75 mmol) and water (10 mL). The resulting solution was stirred overnight at room temperature and concentrated under vacuum. The residue was dissolved in water (30 mL) and adjusted to pH 2 with HCl (3N). The solids were collected by filtration to afford 2-(2-acetyl-4-bromophenoxy)acetic acid as a light yellow solid (6.3 g, 78%).
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8.9 g
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60 mL
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Synthesis routes and methods IV

Procedure details

Ethyl bromoacetate (0.619 mL) was added to a mixture of 5-bromo-2-hydroxyacetophenone (1.0 g) and potassium carbonate (0.964 g) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford ethyl(2-acetyl-4-bromophenoxy)acetate as a crude product. The crude ethyl(2-acetyl-4-bromophenoxy)-acetate was dissolved in ethanol (5 mL). A 2 mol/L aqueous solution of sodium hydroxide (5 mL) was added to the solution, and the mixture was stirred for 1 hr. The reaction mixture was made acidic with an addition of 2 mol/L hydrochloric acid (7 mL), and then ethyl acetate and brine were added. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate and n-hexane to afford the title compound (0.851 g).
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